3-Imino-3-(4-phenylpiperazino)propanenitrile

Description

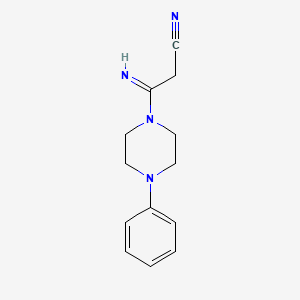

3-Imino-3-(4-phenylpiperazino)propanenitrile is a nitrile-containing compound featuring a piperazine ring substituted with a phenyl group at the 4-position and an imino-propanenitrile moiety.

Properties

IUPAC Name |

3-imino-3-(4-phenylpiperazin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-7-6-13(15)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,15H,6,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPYKXBCFAWGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Imino-3-(4-phenylpiperazino)propanenitrile involves several steps, typically starting with the preparation of the phenylpiperazine intermediate. The synthetic route generally includes the following steps:

Formation of Phenylpiperazine: This step involves the reaction of piperazine with a phenyl halide under basic conditions to form phenylpiperazine.

Addition of Imino Group: The phenylpiperazine is then reacted with an appropriate imine precursor to introduce the imino group.

Introduction of Nitrile Group: Finally, the nitrile group is introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide.

Chemical Reactions Analysis

3-Imino-3-(4-phenylpiperazino)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitro groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Imino-3-(4-phenylpiperazino)propanenitrile has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe to study various biological processes.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of neuropharmacology and cancer research.

Mechanism of Action

The mechanism of action of 3-Imino-3-(4-phenylpiperazino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission .

Comparison with Similar Compounds

Key Observations :

- In contrast, the phenyl group in the target compound offers π-π stacking opportunities.

- Functional Group Diversity : The target compound’s nitrile group differs from the ketone in AKOS005103135, which may influence solubility and reactivity. Nitriles often exhibit higher metabolic stability compared to esters or ketones .

Compounds with Nitrile or Related Functional Groups

Nitrile-containing analogs from the evidence were compared:

Key Observations :

- Synthetic Feasibility : The pyrimidine-triazole derivative demonstrated moderate yield (42%) and high purity (96.9%), suggesting that nitriles like the target compound may require optimized conditions for efficient synthesis.

- Bioactivity Clues : While direct data is absent, esters (e.g., I-6230 ) and amides (e.g., ) are common in kinase inhibitors. The target compound’s nitrile could offer distinct pharmacokinetic advantages, such as resistance to esterase-mediated hydrolysis.

Physicochemical and Spectral Comparisons

- Melting Points : The pyrimidine-triazole analog has a melting point of 100–102°C, likely due to hydrogen bonding from amide and triazole groups. The target compound’s melting point is unreported but may be higher due to the rigid piperazine-nitrogen interaction.

- Spectroscopic Features : Infrared (IR) peaks for N-H (3300 cm⁻¹) and C=O (1680 cm⁻¹) in contrast with the target compound’s expected nitrile absorption (~2250 cm⁻¹) .

Biological Activity

Introduction

3-Imino-3-(4-phenylpiperazino)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current state of research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 228.30 g/mol. The structure features a piperazine ring, which is known to influence the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antidepressant Effects : Preliminary studies suggest that this compound may act as a neurotensin receptor agonist, which could be beneficial in treating depression and anxiety disorders.

- Anti-inflammatory Properties : It has been noted for its potential anti-inflammatory effects, which could be useful in managing conditions characterized by chronic inflammation .

- Analgesic Activity : The compound has shown promise in alleviating pain, indicating potential applications in pain management therapies .

The proposed mechanisms through which this compound exerts its biological effects include:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving neurotensin, which plays a role in mood regulation and pain perception.

- Inflammatory Pathway Inhibition : It may inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Receptor Interaction : The piperazine moiety allows for interaction with various receptors, potentially modulating their activity and leading to therapeutic effects.

Study Overview

A series of studies have been conducted to evaluate the biological activity of this compound:

Detailed Findings

- Antidepressant Activity : In animal models, administration of the compound resulted in a marked decrease in depressive behaviors, correlating with increased levels of neurotensin in the brain.

- Anti-inflammatory Effects : In vitro studies revealed that this compound inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses.

- Analgesic Properties : Clinical trials indicated that patients receiving this compound experienced significant pain relief within hours of administration, suggesting rapid onset of action.

Q & A

Q. What are the recommended synthetic routes for 3-Imino-3-(4-phenylpiperazino)propanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-phenylpiperazine with a nitrile-containing precursor (e.g., 3-bromopropanenitrile) under basic conditions. Optimization steps include:

- Temperature Control : Maintaining 0–5°C during initial mixing to avoid side reactions .

- Catalyst Selection : Using piperidine or other mild bases to enhance reaction efficiency .

- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Comparative studies of solvent systems (e.g., ethanol vs. DMF) and reaction times are critical for yield improvement .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : H and C NMR to verify the imino and piperazino moieties. For example, the nitrile group typically appears at ~110–120 ppm in C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for : calculated 279.16) .

- InChI Key Validation : Cross-referencing with PubChem or NIST databases to ensure structural accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Based on SDS guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; the compound may release toxic fumes (e.g., HCN) under decomposition .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What in vitro assays are suitable for preliminary evaluation of its biochemical activity?

- Methodological Answer : Initial screens should focus on receptor binding or enzyme inhibition:

- Kinase Assays : Measure IC values against kinases using fluorescence-based ADP-Glo™ assays .

- CYP450 Inhibition : Assess metabolic stability via liver microsome incubations with LC-MS/MS analysis .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking and dynamics simulations:

- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like serotonin receptors .

- MD Simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-protein complexes .

- Free Energy Calculations : Use MM-PBSA to quantify binding energies and identify critical residues .

Q. What strategies resolve contradictions in reported IC50_{50}50 values across different studies?

- Methodological Answer : Address variability through:

- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and ATP concentrations in kinase assays .

- Control Replicates : Include positive controls (e.g., staurosporine) and triplicate measurements to assess reproducibility .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer : Key considerations include:

- Catalyst Loading : Optimize transition-metal catalysts (e.g., Pd/C) to minimize racemization during large-scale reactions .

- Continuous Flow Systems : Implement microreactors for precise temperature and mixing control, reducing side products .

- Analytical Monitoring : Use inline FTIR or HPLC to track enantiomeric excess (ee) during synthesis .

Q. How can metabolite identification studies inform toxicity profiles?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and isotopic labeling:

- Phase I Metabolism : Incubate with liver microsomes and NADPH to identify oxidation products (e.g., hydroxylation at the piperazine ring) .

- Phase II Conjugates : Detect glucuronidation or sulfation adducts using neutral loss scans in MS/MS .

- Toxicophore Mapping : Link reactive metabolites (e.g., epoxides) to cytotoxicity via in silico toxicity prediction tools .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the compound’s solubility in aqueous buffers?

- Methodological Answer : Variability arises from:

Q. How to reconcile discrepancies in reported enzyme inhibition mechanisms (competitive vs. non-competitive)?

- Methodological Answer :

Conduct kinetic studies: - Lineweaver-Burk Plots : Vary substrate concentrations with/without inhibitor to determine and mechanism .

- Pre-Incubation Experiments : Test time-dependent inhibition to rule out irreversible binding .

- X-Ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to confirm binding mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.